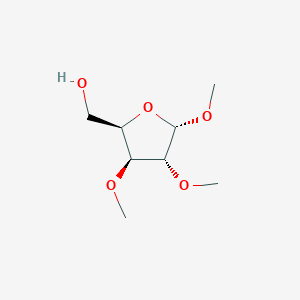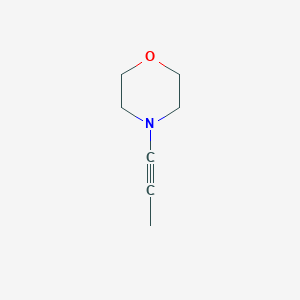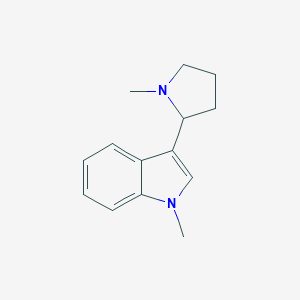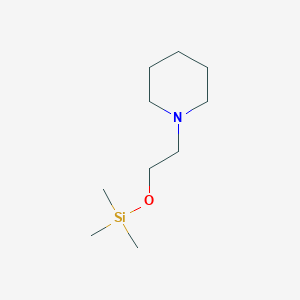![molecular formula C12H22O11 B100714 1,3,4,6-テトラヒドロキシ-5-[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシヘキサン-2-オン CAS No. 17606-72-3](/img/structure/B100714.png)
1,3,4,6-テトラヒドロキシ-5-[3,4,5-トリヒドロキシ-6-(ヒドロキシメチル)オキサン-2-イル]オキシヘキサン-2-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one is a complex organic molecule that appears to be a derivative of a sugar-like structure, given its multiple hydroxy groups and the presence of an oxan ring, which is reminiscent of a pyranose form found in sugars.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of various reagents to introduce or modify functional groups. For instance, the synthesis of six isomers of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol, which are pseudo-hexopyranose derivatives, was achieved from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds . This indicates that the synthesis of our compound of interest could similarly involve the use of bicyclic intermediates and protective group strategies to achieve the desired hydroxylation pattern.
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their reactivity and physical properties. X-ray crystallography can provide detailed insights into the three-dimensional arrangement of atoms within a molecule. For example, the crystal structures of certain hexahydroacridine diones were elucidated, revealing the conformation of the dihydropyridine rings and the overall molecular geometry . Such structural analyses are essential for the rational design of molecules with desired properties.
Chemical Reactions Analysis
The reactivity of a molecule is largely determined by its functional groups and molecular structure. The compound , with its multiple hydroxy groups, could potentially undergo various chemical reactions, including esterification, etherification, and oxidation. For example, the preparation of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate involved the regiospecific ring opening of a tetrahydrofuran derivative , suggesting that the oxan ring in our compound could also be susceptible to similar nucleophilic attacks.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are influenced by its molecular structure. The presence of multiple hydroxy groups in the compound suggests high polarity and potential for hydrogen bonding, which could affect its solubility in water and organic solvents. Additionally, the photophysical properties of related heterocycles have been studied, showing high quantum yields of fluorescence and large Stokes shifts , which could imply that our compound may also exhibit interesting photophysical properties.
科学的研究の応用
心臓保護効果
マンギフェリンは、心臓保護効果が実証されています。 1965年に、その利点は、単離されたカエルの心臓モデルシステムを用いて示されました。 この化合物の抗酸化特性は、酸化ストレス誘発性損傷から心臓を保護する能力に貢献しています .
抗菌特性
研究により、マンギフェリンは抗菌作用を持つことが示されています。 さまざまな細菌株の増殖を阻害することができるため、細菌感染症の治療に適した候補物質となります .
コレステロール低下作用
マンギフェリンは、コレステロール低下効果を持つことが判明しています。 つまり、コレステロール値を下げるのに役立ちます。 この用途は、コレステロール管理が重要な心臓血管疾患の分野において特に重要です .
抗アレルギーの可能性
この化合物は、抗アレルギー作用も示しています。 アレルギー反応を予防または軽減することができるため、免疫学およびアレルギー治療の研究において貴重な物質となります .
抗糖尿病効果
マンギフェリンは、抗糖尿病薬として有望であることが示されています。 血糖値を調節する能力は、新しい糖尿病治療薬の開発に活用できます .
抗腫瘍特性
マンギフェリンの抗腫瘍特性は、がん研究における可能性を示唆しています。 がん細胞の増殖を阻害することができ、新しい抗がん療法の開発への道筋を提供します .
神経保護作用
マンギフェリンの神経保護作用は、神経学において注目すべき化合物となっています。 神経細胞を損傷から保護することができ、アルツハイマー病やパーキンソン病などの病気にとって重要です .
抗酸化および免疫調節効果
最後に、マンギフェリンの強力な抗酸化作用と免疫調節作用は広く認識されています。 これらの特性は、それぞれ酸化ストレスに対抗し、免疫応答を調節するために不可欠です .
作用機序
Target of Action
Mangiferin is a bioactive component derived primarily from the mango tree . Its structure allows it to engage with a variety of pharmacological targets .
Mode of Action
The symmetric linked core of xanthones in Mangiferin has a heterogeneous biogenetic background . The carbon atoms are designated in a biochemical order, which reveals the reason of ring A (C1–C4) being referred to as acetate originated, and ring B (C5–C8) is referred to as shikimate originated .
Biochemical Pathways
Its antibacterial, hypocholesterolemic, antiallergic, cardiotonic, antidiabetic, anti-neoplastic, neuroprotective, antioxidant, and immunomodulatory properties have all been demonstrated .
Pharmacokinetics
The study does mention its absorption and bioavailability, as well as its metabolism .
Result of Action
Its various pharmacological properties suggest that it has a broad range of effects at the molecular and cellular levels .
Action Environment
It is derived from the mango tree, which is native to the indian subcontinent and other warm regions of the world .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one involves the conversion of a hexose sugar into the desired compound through a series of chemical reactions.", "Starting Materials": ["D-glucose", "Hydrogen peroxide", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Methanol", "Acetic acid", "Water", "Ethanol"], "Reaction": ["Step 1: Oxidation of D-glucose with hydrogen peroxide and sodium hydroxide to form D-gluconic acid", "Step 2: Reduction of D-gluconic acid with sodium borohydride to form D-gluconolactone", "Step 3: Ring opening of D-gluconolactone with acetic anhydride and methanol to form 5-acetoxymethyl-D-gluconolactone", "Step 4: Hydrolysis of 5-acetoxymethyl-D-gluconolactone with water and sodium hydroxide to form 5-hydroxymethyl-D-gluconolactone", "Step 5: Conversion of 5-hydroxymethyl-D-gluconolactone to 1,3,4,6-Tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one using ethanol and acetic acid"] } | |
CAS番号 |
17606-72-3 |
分子式 |
C12H22O11 |
分子量 |
342.3 g/mol |
IUPAC名 |
1,3,4,6-tetrahydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(17)8(18)5(2-14)22-12-11(21)10(20)9(19)6(3-15)23-12/h5-15,17-21H,1-3H2 |
InChIキー |
DXALOGXSFLZLLN-UHFFFAOYSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(=O)CO)O)O)O)O)O)O |
melting_point |
200-202°C |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








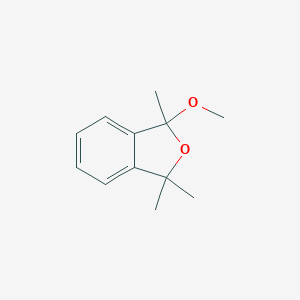
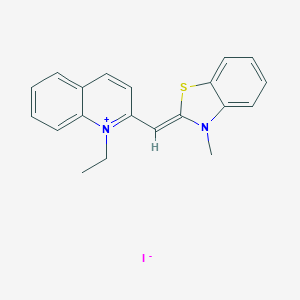
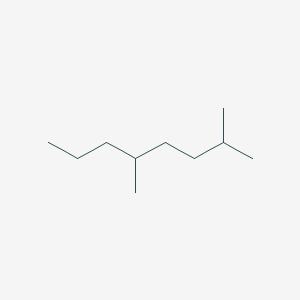
![Phenol, 2-[(4-hydroxyphenyl)thio]-](/img/structure/B100646.png)
